Twistane

Description

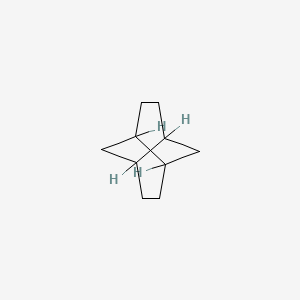

Structure

2D Structure

3D Structure

Properties

CAS No. |

253-14-5 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

tricyclo[4.4.0.03,8]decane |

InChI |

InChI=1S/C10H16/c1-2-8-6-9-3-4-10(8)5-7(1)9/h7-10H,1-6H2 |

InChI Key |

AEVSQVUUXPSWPL-UHFFFAOYSA-N |

SMILES |

C1CC2CC3C1CC2CC3 |

Canonical SMILES |

C1CC2CC3C1CC2CC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of a Twisted World: A Technical Guide to the Discovery and Synthesis of Twistane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Twistane (tricyclo[4.4.0.03,8]decane), a fascinating chiral hydrocarbon, has captivated organic chemists since its conception.[1] Its unique strained, twisted cage structure, composed entirely of twist-boat cyclohexane rings, presents a significant synthetic challenge and a platform for exploring stereochemical control and reactivity. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, focusing on the seminal works of Whitlock and Deslongchamps. Detailed experimental protocols, quantitative data, and logical workflows are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction: The Dawn of a Twisted Molecule

The story of this compound begins in the mid-20th century, a period of burgeoning interest in the synthesis of novel polycyclic hydrocarbons. The successful synthesis of adamantane, with its perfectly unstrained diamondoid lattice, set the stage for the pursuit of its more enigmatic isomers. This compound, with its C10H16 formula, stands as a constitutional isomer of adamantane, but its strained D2 symmetric structure, composed of five twist-boat cyclohexane rings, presented a formidable synthetic puzzle.[2] The successful synthesis of this compound was a testament to the ingenuity of synthetic organic chemists and opened a new chapter in the study of caged hydrocarbons.

The Pioneering Synthesis: Howard Whitlock Jr. (1962)

The first successful synthesis of this compound was reported by Howard Whitlock Jr. in 1962, a landmark achievement that confirmed the structure of this novel hydrocarbon.[3] The synthesis originated from a bicyclo[2.2.2]octane framework, strategically elaborated to construct the characteristic tricyclic system of this compound.

Retrosynthetic Analysis and Strategy

Whitlock's approach involved a key intramolecular alkylation to form the final carbon-carbon bond of the this compound skeleton. The retrosynthetic analysis reveals a disconnection of a C-C bond in a tricyclic ketone precursor, leading back to a functionalized bicyclo[2.2.2]octane derivative.

Caption: Retrosynthetic analysis of Whitlock's this compound synthesis.

Experimental Workflow

The forward synthesis commenced with a Diels-Alder reaction between 1,3-cyclohexadiene and acrolein to construct the bicyclo[2.2.2]octene core. A series of functional group manipulations then followed to introduce the necessary appendages for the key cyclization step.

Caption: Experimental workflow for Whitlock's 1962 this compound synthesis.

Quantitative Data

| Step | Reagents and Conditions | Yield (%) |

| Diels-Alder Reaction | 1,3-Cyclohexadiene, Acrolein | Good |

| Functional Group | Multiple steps | - |

| Intramolecular Alkylation | Sodium hydride | - |

| Wolff-Kishner Reduction | Hydrazine hydrate, sodium hydroxide, diethylene glycol | Good |

Note: Detailed step-by-step yields for Whitlock's synthesis were not explicitly provided in the initial communication.

Detailed Experimental Protocols

While the original 1962 communication lacks the detailed experimental procedures now common in publications, the key transformations are outlined below.

Key Step: Intramolecular Alkylation of the Keto-mesylate: The bicyclic keto-mesylate is treated with a strong base, such as sodium hydride, in a suitable solvent to effect an intramolecular cyclization, forming the tricyclic ketone.

Final Step: Wolff-Kishner Reduction: The resulting tricyclic ketone is deoxygenated using the Wolff-Kishner reduction. The ketone is heated with hydrazine hydrate and a strong base like sodium hydroxide in a high-boiling solvent such as diethylene glycol to yield the final product, this compound.[4]

An Alternative Approach: Pierre Deslongchamps (1967)

Five years after Whitlock's initial report, Pierre Deslongchamps and Jean Gauthier described a new and efficient synthesis of this compound.[5] This route employed a conceptually different strategy, relying on an intramolecular aldol condensation of a cis-decalin diketone.

Retrosynthetic Analysis and Strategy

Deslongchamps' synthesis began with a readily available cis-decalin system, which was then cleverly manipulated to set the stage for the key bond-forming reaction. The retrosynthetic analysis reveals the central C-C bond of this compound being formed from a cis-decalin precursor.

Caption: Retrosynthetic analysis of Deslongchamps' this compound synthesis.

Experimental Workflow

The synthesis commenced with the preparation of a cis-decalin diketone, followed by a series of selective functional group manipulations to generate the key precursor for the intramolecular aldol condensation.

Caption: Experimental workflow for Deslongchamps' 1967 this compound synthesis.

Quantitative Data

| Step | Reagents and Conditions | Temperature (°C) | Time (h) | Yield (%) |

| Monoketalization | TsOH, HC(OEt)3, EtOH | -20 to 0 | 1 | 65 |

| Reduction of Ketone | Li, EtOH, NH3, THF | -33 | 1 | 99 |

| Mesylation | MsCl, Pyr, CH2Cl2 | -10 | 24 | - |

| Hydrolysis of Ketal | (CO2H)2, Et2O, H2O | RT | 2 | 59 (2 steps) |

| Intramolecular Aldol Condensation | NaH, Dioxane | Reflux | 5 | 85 |

| Thioketalization | BF3·OEt2, (CH2SH)2, AcOH | RT | 16 | 100 |

| Desulfurization | Raney Ni, EtOH | Reflux | 5 | 70 |

Detailed Experimental Protocols

Step 1: Monoketalization of cis-Decalin-2,7-dione. To a solution of cis-decalin-2,7-dione in ethanol at -20 °C is added triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with a saturated aqueous solution of potassium carbonate and extracted with dichloromethane. The organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on alumina to afford the monoketal.

Step 2: Reduction of the Ketone. The monoketal is dissolved in a mixture of tetrahydrofuran, ethanol, and liquid ammonia at -33 °C. Lithium metal is added portion-wise, and the reaction is stirred for 1 hour. The reaction is quenched by the addition of methanol, and the ammonia is allowed to evaporate. Water is added, and the product is extracted with chloroform. The combined organic layers are dried and concentrated to give the ketal alcohol.

Step 3: Mesylation of the Alcohol. To a solution of the ketal alcohol in dichloromethane and pyridine at -10 °C is added methanesulfonyl chloride. The reaction mixture is stirred for 24 hours. The reaction is worked up by adding water and extracting with dichloromethane. The organic layer is dried and concentrated.

Step 4: Hydrolysis of the Ketal. The crude ketal mesylate is dissolved in a mixture of diethyl ether and water containing oxalic acid. The mixture is stirred at room temperature for 2 hours. The product is extracted with dichloromethane, and the organic layer is dried and concentrated to yield the keto mesylate.

Step 5: Intramolecular Aldol Condensation. The keto mesylate is dissolved in dioxane, and sodium hydride is added. The mixture is heated at reflux for 5 hours. After cooling, the reaction is carefully quenched with water and extracted with ether. The organic layer is dried and concentrated to give the tricyclic ketone.

Step 6: Thioketalization. To a solution of the tricyclic ketone in acetic acid is added 1,2-ethanedithiol and boron trifluoride etherate. The mixture is stirred at room temperature for 16 hours. The reaction is poured into water and extracted with ether. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to give the thioketal.

Step 7: Desulfurization. The thioketal is dissolved in ethanol, and Raney nickel is added. The mixture is heated at reflux for 5 hours. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by chromatography or sublimation to afford pure this compound.[6]

Enantioselective Synthesis: The Quest for Chiral Purity

This compound is a chiral molecule, existing as a pair of enantiomers.[5] The syntheses developed by Whitlock and Deslongchamps produced racemic mixtures of this compound. The development of enantioselective syntheses of this compound and its derivatives is a more recent and ongoing area of research. These strategies are crucial for applications in medicinal chemistry and materials science, where the biological activity or physical properties of a molecule can be highly dependent on its absolute stereochemistry.

Approaches to enantioselective synthesis of this compound can be broadly categorized as:

-

Chiral Resolution: Separation of the enantiomers from a racemic mixture, often using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other. This can be applied at various stages of the synthesis, such as in the Diels-Alder reaction or the intramolecular cyclization.

-

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material from nature.

While a detailed, high-yielding enantioselective total synthesis of the parent this compound hydrocarbon remains a challenging target, the synthesis of chiral this compound derivatives has been achieved, demonstrating the feasibility of controlling the stereochemistry of this complex scaffold.[7]

Conclusion and Future Outlook

The discovery and synthesis of this compound represent a significant chapter in the history of organic chemistry. The pioneering work of Whitlock and Deslongchamps not only provided access to this unique molecular architecture but also showcased the power of strategic synthetic planning. The challenges presented by the strained, chiral structure of this compound continue to inspire the development of new synthetic methodologies.

For researchers, scientists, and drug development professionals, the this compound scaffold offers a rigid, three-dimensional framework that can be functionalized to create novel therapeutic agents and materials. The ongoing efforts in the enantioselective synthesis of this compound and its derivatives will undoubtedly unlock the full potential of this fascinating molecule in various scientific disciplines. The legacy of this compound serves as a reminder of the endless possibilities that lie at the frontiers of chemical synthesis.

References

- 1. Helicene-Based Chiral Macrocycles and Molecular Cages: Synthetic Strategies, Chiroptical Modulation, and Emerging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. A Chiral Molecular Cage Comprising Diethynylallenes and N‐Heterotriangulenes for Enantioselective Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Stereochemistry and Chirality of Twistane

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Twistane, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a fascinating tricyclic alkane that serves as a cornerstone in the study of stereochemistry and chirality.[1] Its rigid, twisted cage-like structure, composed of five interconnected cyclohexane rings all held in a twist-boat conformation, gives rise to its unique chiroptical properties.[1][2] Unlike many chiral molecules that possess asymmetric carbon atoms, the chirality of this compound is a consequence of its overall molecular asymmetry, a concept known as permolecular chirality.[2] This guide provides a comprehensive overview of the stereochemical features of this compound, including its synthesis, the resolution of its enantiomers, and its chiroptical characteristics.

Molecular Symmetry and Chirality

This compound possesses a D2 point group symmetry, which is characterized by three mutually perpendicular C2 rotation axes.[3] Despite having four stereocenters, the high degree of symmetry in the molecule means it exists as only a single pair of enantiomers.[3] These enantiomers are non-superimposable mirror images of each other and are designated as (+)-twistane and (-)-twistane.[4] The right-handed, or P-helical, enantiomer is denoted as (+)-twistane, while the left-handed, or M-helical, enantiomer is (-)-twistane.[2]

The unique D2 symmetry of the this compound skeleton is a key determinant of its stereochemical properties. The relationship between the chiral centers and the overall molecular symmetry can be visualized as follows:

Synthesis of Racemic this compound

The first successful synthesis of this compound was reported by H. W. Whitlock in 1962, starting from a bicyclo[2.2.2]octane derivative.[1][3] Another notable synthesis was developed by Pierre Deslongchamps in 1967, which utilized an intramolecular aldol condensation of a cis-decalin diketone.[1][4] A generalized workflow for the Deslongchamps synthesis is presented below.

Experimental Protocol: Deslongchamps Synthesis (Adapted)

The following is a representative protocol adapted from the synthesis described by Deslongchamps and Gauthier.

-

Monoketalization of cis-Decalin-2,7-dione: The starting diketone is treated with one equivalent of ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene with azeotropic removal of water. This selectively protects one of the ketone functionalities as a ketal.

-

Reduction of the Ketal-ketone: The remaining ketone group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent.

-

Mesylation of the Ketal-alcohol: The resulting alcohol is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of a base like pyridine.

-

Hydrolysis of the Ketal-mesylate: The ketal protecting group is removed by acid-catalyzed hydrolysis to regenerate the ketone.

-

Intramolecular Alkylation: The keto-mesylate is treated with a strong base (e.g., potassium tert-butoxide) to generate an enolate, which then undergoes an intramolecular SN2 reaction to form the tricyclic ketone, twistan-4-one.

-

Reduction to this compound: The ketone functionality of twistan-4-one is removed. This can be achieved via a Wolff-Kishner reduction (hydrazine and a strong base at high temperature) or by conversion to a thioacetal followed by desulfurization with Raney nickel.[5]

Resolution of Racemic this compound

-

Classical Chemical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. For this compound derivatives containing functional groups (e.g., this compound carboxylic acid), this method is highly applicable.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[6] The differential interaction of the this compound enantiomers with the chiral environment of the CSP allows for their separation.

A logical workflow for the resolution of a racemic this compound derivative via classical chemical resolution is outlined below.

Chiroptical Properties

The chiroptical properties of this compound enantiomers are a direct manifestation of their chiral structure. These properties are typically characterized by techniques such as polarimetry and circular dichroism (CD) spectroscopy.

| Property | (+)-Twistane | (-)-Twistane | Reference |

| Specific Rotation ([α]D) | Not reported | -440° | [7] |

| Helicity | P (right-handed) | M (left-handed) | [2] |

| Circular Dichroism | The CD spectrum of this compound is expected to show distinct Cotton effects corresponding to its electronic transitions. However, detailed spectral data is not readily available in general literature and would require consultation of specialized research articles. | The CD spectrum would be a mirror image of the (+)-enantiomer's spectrum. |

This compound Derivatives and Applications

The unique, rigid, and chiral scaffold of this compound makes it an attractive building block in various fields of chemistry. Chiral this compound derivatives have been investigated for their potential applications in materials science and medicinal chemistry. For instance, esters derived from optically active 8-alkyltwistanols have been shown to exhibit cholesteric liquid crystalline phases, making them a class of non-sterol chiral nematogens.[2]

| Derivative Type | R Group | Application | Reference |

| 8-Alkyltwistanol Esters | Various alkyl chains | Chiral Nematogens in Liquid Crystals | [2] |

| Twistanamines | -NH2 | Potential Pharmacophores | [8] |

| C2-Trithis compound | Extended this compound oligomer | Precursor to Polythis compound (hypothetical chiral nanorod) | [8] |

Conclusion

This compound stands as a classic example of a molecule whose chirality arises from its overall D2-symmetric structure rather than from localized asymmetric centers. Its synthesis and the resolution of its enantiomers, while challenging, provide access to a unique chiral scaffold. The study of its chiroptical properties and the development of its derivatives continue to be of interest to researchers in stereochemistry, materials science, and drug discovery. The rigid, twisted framework of this compound offers a unique platform for the design of novel chiral molecules with tailored properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. synarchive.com [synarchive.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. m.youtube.com [m.youtube.com]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Thermodynamic Properties of Twistane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Twistane, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a fascinating bridged polycyclic hydrocarbon and a structural isomer of adamantane. Its name is derived from the twisted-boat conformation of all three of its constituent cyclohexane rings. This unique, chiral D2-symmetric structure imparts significant ring strain, leading to distinct thermodynamic properties that are of considerable interest in the fields of theoretical chemistry, materials science, and drug development. Understanding these properties is crucial for the design of novel molecules with tailored stabilities and reactivities. This guide provides an in-depth analysis of the thermodynamic properties of this compound, detailing both experimental and computational methodologies for their determination.

Core Thermodynamic Properties

The thermodynamic stability of this compound is significantly lower than that of its isomer, adamantane, due to its inherent strain energy. This is a direct consequence of the eclipsed and gauche interactions forced by its rigid, twisted geometry. The key thermodynamic parameters are summarized below.

Data Presentation: Thermodynamic Properties of this compound and Adamantane

| Property | This compound | Adamantane | Method |

| Enthalpy of Formation (ΔHf°) | -1.7 kcal/mol | -30.3 kcal/mol | Computational (CCSD(T)/cc-pVQZ) |

| Strain Energy | 26.1 kcal/mol | 6.5 kcal/mol | Experimental/Computational |

| Point Group Symmetry | D2 | Td | Spectroscopic |

Experimental Protocols

The determination of the thermodynamic properties of this compound and related compounds relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of a compound can be determined from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of purified this compound is pressed into a pellet.

-

Bomb Setup: The pellet is placed in a quartz crucible within a high-pressure stainless steel vessel, known as the "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of distilled water (ca. 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001 °C).

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated from the observed temperature rise, corrected for heat exchange with the surroundings and the heat of combustion of the fuse wire. The enthalpy of formation is subsequently derived using Hess's Law.

Structural Determination by Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure, including bond lengths and angles, of volatile compounds in the gas phase. This information is crucial for understanding the structural origins of strain energy.

Methodology:

-

Sample Introduction: A sample of this compound is vaporized and introduced into a high-vacuum chamber as a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its path.

-

Diffraction Pattern Recording: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for a model of the molecule. The geometric parameters of the model (bond lengths, bond angles, and torsional angles) are refined to obtain the best fit to the experimental data. This analysis yields the equilibrium geometry of the molecule in the gas phase.

Computational Protocols

Computational chemistry plays a vital role in determining and understanding the thermodynamic properties of molecules like this compound, where experimental measurements can be challenging.

Methodology:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized using quantum mechanical methods. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a higher-level ab initio method is employed, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., cc-pVQZ). This is performed on the geometry optimized at the lower level of theory.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using a homodesmotic or isodesmic reaction scheme. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations. The enthalpy of reaction is calculated from the computed electronic energies of the reactants and products. The known experimental enthalpies of formation of the other species in the reaction are then used to derive the enthalpy of formation of the target molecule (this compound). A theoretical analysis utilizing homodesmotic equations and explicit computations as high as CCSD(T)/cc-pVQZ has yielded an enthalpy of formation for this compound of -1.7 kcal mol-1[1].

Synthesis of this compound: The Deslongchamps Approach (1967)

A notable synthesis of this compound was reported by Pierre Deslongchamps in 1967, which proceeds via an intramolecular aldol condensation of a cis-decalin diketone. A workflow of this synthesis is presented below.

Caption: Deslongchamps' 1967 synthesis of this compound.

Conclusion

The thermodynamic properties of this compound are a direct reflection of its unique and strained molecular architecture. Its higher enthalpy of formation and significant strain energy compared to its more stable isomer, adamantane, make it a valuable subject for both experimental and computational studies in physical organic chemistry. The detailed experimental and computational protocols provided in this guide offer a framework for researchers to investigate these and other properties of this compound and its derivatives. A thorough understanding of the thermodynamics of such strained systems is essential for their potential application in the development of high-energy materials and as scaffolds in medicinal chemistry.

References

The Stability of Twistane: A Theoretical Deep-Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Twistane (tricyclo[4.4.0.03,8]decane), a fascinating and highly strained isomer of adamantane, presents a unique structural motif of interest in medicinal chemistry and materials science.[1][2] Its inherent chirality and rigid, twisted framework offer a distinct three-dimensional landscape for molecular design. However, the very nature of its structure—being composed entirely of twist-boat cyclohexane conformations—leads to significant inherent strain, a critical factor governing its stability and potential utility.[2] This guide provides a comprehensive theoretical analysis of this compound's stability, offering a comparative perspective with its more stable isomer, adamantane, and details the computational methodologies used to evaluate these properties.

Understanding the Inherent Strain in this compound

The concept of molecular strain refers to the increase in internal energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles, as well as non-bonded steric interactions.[3] In cyclic systems, this is often referred to as ring strain. Adamantane, with its structure composed of three fused chair-conformation cyclohexane rings, is considered a nearly strain-free molecule.[4] In contrast, this compound's structure is a network of twist-boat conformations, which are energetically less favorable than the chair form of cyclohexane.[2] This forced conformation is the primary source of this compound's considerable strain energy.

The stability of these cage-like hydrocarbons can be quantified through their strain energy, which is the difference between the molecule's actual enthalpy of formation and a theoretical strain-free reference. Computational chemistry provides a powerful toolkit for calculating these energies and dissecting the geometric parameters that contribute to them.

Comparative Analysis: this compound vs. Adamantane

The most direct way to appreciate the energetic cost of this compound's twisted structure is to compare its key stability and geometric parameters with those of adamantane. The data presented below is derived from computational studies, which offer a consistent framework for such comparisons.

| Property | This compound | Adamantane | Reference |

| Point Group | D2 | Td | [2] |

| Calculated Strain Energy (kcal/mol) | ~26.1 | ~6.5 | [5] |

| Calculated Enthalpy of Formation (ΔfH⁰) (kcal/mol) | -1.7 | Not explicitly found | [1] |

| Calculated C-C Bond Lengths (Å) | Varies (e.g., 1.53-1.55) | ~1.54 | [6] |

| Calculated C-C-C Bond Angles (°) | Varies (e.g., 108-112) | ~109.5 | [6] |

Note: Specific bond lengths and angles for this compound can vary slightly depending on the computational method and basis set used. The values presented are representative ranges found in computational studies of strained hydrocarbons.

Computational Methodologies for Stability Analysis

The theoretical examination of this compound's stability relies heavily on computational chemistry methods, primarily Density Functional Theory (DFT) and Molecular Mechanics (MM).

Density Functional Theory (DFT) Protocol

DFT offers a good balance of accuracy and computational cost for studying molecules of this size. A typical protocol for analyzing this compound's stability would involve the following steps:

-

Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger).[1] This process adjusts all bond lengths, bond angles, and dihedral angles to minimize the molecule's electronic energy.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Strain Energy Calculation: The strain energy is often calculated using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[3] For example, the calculated enthalpy of reaction for the following hypothetical reaction could be used to determine the strain energy of this compound:

This compound + 10 CH4 → 4 CH3-CH3 + 6 CH3-CH2-CH3

Molecular Mechanics (MM) Protocol

Molecular mechanics methods use classical physics to model the energy of a molecule. The total steric energy is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.[7]

-

Force Field Selection: A suitable force field (e.g., MM2, MM3, or a more modern one like AMBER or CHARMM for broader applications) is chosen.[8] The force field contains the parameters (e.g., ideal bond lengths, force constants) that define the potential energy functions.

-

Energy Minimization: Similar to DFT, the geometry of the this compound molecule is optimized to find the conformation with the minimum steric energy.[7]

-

Conformational Analysis: For flexible molecules, MM is excellent for exploring different conformations. However, for a rigid molecule like this compound, this step primarily serves to confirm the single, stable conformation.

Visualizing the Stability Comparison

The following diagrams illustrate the conceptual differences in strain between this compound and adamantane and a typical computational workflow for their analysis.

Experimental Validation

While computational methods provide deep insights, experimental validation is crucial. The primary technique for determining the precise three-dimensional structure of a molecule like this compound is X-ray crystallography .

General Protocol for X-ray Crystallography

-

Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown. This is often the most challenging step and can involve techniques like slow evaporation from a saturated solution or vapor diffusion.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, which can be directly compared with the results from computational geometry optimizations.

Conclusion

The theoretical analysis of this compound reveals a molecule with significant inherent strain due to its constrained twist-boat conformations. This stands in stark contrast to its highly stable isomer, adamantane. Computational chemistry, through methods like DFT and MM, provides a robust framework for quantifying this stability difference and for elucidating the geometric parameters that underpin it. For drug development professionals, understanding the energetic landscape of such unique scaffolds is paramount. The inherent strain of this compound, while a challenge to its synthesis and stability, also imparts a unique and rigid three-dimensional structure that can be exploited in the design of novel therapeutics and molecular probes. The methodologies outlined in this guide provide a foundation for the continued exploration of this compound and other strained systems in the pursuit of innovative chemical entities.

References

An In-depth Technical Guide to the Core Concepts of Twistane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Twistane, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a fascinating non-planar, chiral hydrocarbon with the chemical formula C₁₀H₁₆. It is a saturated polycyclic organic compound and an isomer of adamantane, the simplest diamondoid. The name "this compound" was coined by its discoverer, H. W. Whitlock, in 1962, owing to the molecule's structure, which is composed of five cyclohexane rings, all locked in a twisted boat conformation. This unique strained ring system imparts intriguing stereochemical and physical properties, making it a subject of significant interest in various fields of chemistry, including synthetic chemistry, materials science, and drug discovery.

This technical guide provides a comprehensive overview of the core concepts of this compound chemistry, including its structure and properties, synthetic methodologies, and potential applications, with a focus on providing detailed experimental protocols and structured data for researchers.

Structure and Properties of this compound

This compound possesses a unique D₂ point group symmetry, which makes it chiral despite the absence of a stereocenter in the traditional sense. The chirality arises from the overall helical twist of the molecular framework. Consequently, this compound exists as a pair of enantiomers: (+)-twistane and (-)-twistane.

The rigid, twisted structure of this compound results in significant ring strain compared to its more stable isomer, adamantane. This strain influences its reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | Tricyclo[4.4.0.03,8]decane | |

| Chemical Formula | C₁₀H₁₆ | |

| Molar Mass | 136.238 g·mol⁻¹ | |

| Melting Point | 163 to 164.8 °C | |

| Boiling Point | 187.1 °C at 760 mmHg | |

| Point Group | D₂ | |

| Strain Energy | 26.1 kcal/mol | |

| Dipole Moment | 0 D |

Spectroscopic Data

The nuclear magnetic resonance (NMR) spectrum of this compound is relatively simple due to its high symmetry. The ¹H NMR spectrum consists of three multiplets at τ = 8.37, 8.46, and 8.67 in a 1:2:1 ratio. X-ray absorption spectroscopy has also been used to study the electronic structure of this compound and compare it to other cage compounds like adamantane, revealing the effects of molecular strain.

Synthesis of this compound

Several synthetic routes to this compound have been developed since its first synthesis in 1962. These methods often involve intramolecular cyclization reactions to construct the characteristic tricyclic framework.

Whitlock's Synthesis (1962)

The first total synthesis of this compound was reported by H. W. Whitlock. This approach is based on the intramolecular alkylation of a bicyclo[2.2.2]octane derivative. A key step involves the formation of a ketone, which is then reduced to yield the this compound skeleton.

A logical diagram of Whitlock's retrosynthetic analysis is presented below.

Deslongchamps' Synthesis (1967)

A notable synthesis of this compound was developed by Pierre Deslongchamps, which involves an intramolecular aldol condensation of a cis-decalin diketone. This route offers a different disconnection strategy for constructing the this compound framework.

The forward synthesis workflow for the Deslongchamps synthesis is outlined below.

Experimental Protocols

Detailed experimental procedures for key steps in the synthesis of this compound derivatives are crucial for reproducibility. Below is a representative protocol for the cyclization step to form a twistanone derivative.

Synthesis of 8-Acetoxy-4-twistanone from Decalin Dione

-

Reaction: A solution of decalin dione in a suitable solvent is treated with a strong acid.

-

Reagents and Conditions: The specific decalin dione used is readily available. The reaction is carried out in a strong acidic medium, which facilitates the internal cyclization to the isomeric hydroxy tricyclic ketone, which is then acetylated.

-

Procedure: To a solution of the decalin dione (1 equivalent) in a suitable solvent, a strong acid catalyst is added. The mixture is stirred at a specific temperature for a set period to allow for the equilibrium between the decalin dione and the hydroxy tricyclic ketone to be established. Following this, an acetylating agent is introduced to yield 8-acetoxy-4-twistanone.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

-

Characterization: The structure of the product is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Chirality and Stereochemistry

The chirality of this compound is a result of its overall molecular asymmetry (permolecular chirality) rather than the presence of asymmetric carbon atoms. Although it contains four stereocenters, the D₂ symmetry reduces the number of possible stereoisomers to a single pair of enantiomers. The two enantiomers are designated as (P)-helicity and (M)-helicity based on the Cahn-Ingold-Prelog priority rules. The stereochemistry of this compound and its derivatives has been extensively studied, with concepts like global and local chirality and RS-stereogenicity being applied to understand their complex stereoisomerism.

Applications in Drug Discovery and Materials Science

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of novel therapeutic agents and advanced materials.

Drug Discovery

The incorporation of cage-like structures such as adamantane into drug candidates has been shown to improve their pharmacokinetic properties, including lipophilicity, metabolic stability, and bioavailability. While adamantane derivatives are more common in drug discovery, the unique stereochemistry and rigidity of this compound offer opportunities for creating novel chemical entities with specific biological activities. For instance, chiral this compound derivatives have been investigated as chiral nematogens in liquid crystals. The development of fumagillin analogues with a twisted cyclohexane conformation has shown selective antiamoebic activity, highlighting the potential of this compound-like structures in medicinal chemistry.

Materials Science

The concept of "polythis compound," a hypothetical polymer composed of fused this compound units, has been explored computationally. These studies suggest that polythis compound would form a chiral hydrocarbon nanotube with a very small inner diameter. The modest strain energy per unit suggests that polytwistanes could be viable synthetic targets. The synthesis of a C₂-symmetric trithis compound represents a step towards the realization of these novel nanomaterials.

Conclusion

This compound chemistry presents a rich and complex field of study with implications for synthetic chemistry, stereochemistry, drug discovery, and materials science. Its unique twisted-boat conformation and inherent chirality offer a distinct molecular scaffold for the design of novel molecules with tailored properties. The synthetic routes developed over the years provide a foundation for accessing a variety of this compound derivatives. As our understanding of the structure-property relationships of these caged hydrocarbons continues to grow, so too will their applications in creating innovative solutions for medicine and technology.

An In-Depth Technical Guide to the Physical Properties of Twistane and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of twistane and its structural isomers, adamantane and isothis compound. These rigid, caged hydrocarbons have garnered significant interest in medicinal chemistry and materials science due to their unique stereochemical and physicochemical characteristics. Understanding their physical properties is crucial for their application in drug design, polymer science, and nanotechnology.

Comparative Analysis of Physical Properties

The distinct three-dimensional arrangements of adamantane, this compound, and isothis compound give rise to notable differences in their physical properties. Adamantane, with its highly symmetrical and strain-free diamondoid structure, serves as a key reference compound. This compound, forced into a permanent "twist-boat" conformation, and the less common isothis compound, exhibit higher strain energies which influence their melting points, boiling points, and densities.

The following tables summarize the key quantitative physical data for these C₁₀H₁₆ isomers.

Table 1: General Physical Properties

| Property | Adamantane | This compound | Isothis compound |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |

| Molar Mass ( g/mol ) | 136.23 | 136.23 | 136.23 |

| Appearance | Colorless crystalline solid | Crystalline solid | - |

| Odor | Camphor-like[1] | - | - |

Table 2: Thermal and Density Properties

| Property | Adamantane | This compound | Isothis compound |

| Melting Point (°C) | ~270 (in sealed capillary)[2] | 163 - 164.8[3] | - |

| Boiling Point (°C) | Sublimes | 187.1 (at 760 mmHg)[4] | - |

| Density (g/cm³) | 1.07 | 0.976[4] | - |

| Sublimation | Readily sublimes at room temperature | - | - |

Table 3: Thermochemical and Structural Properties

| Property | Adamantane | This compound |

| Strain Energy (kcal/mol) | ~6[5] | ~1.6 per CH unit (in polythis compound)[6] |

| Heat of Formation | - | - |

Note: Data for isothis compound is notably scarce in the literature.

Structural and Isomeric Relationships

Adamantane, this compound, and isothis compound are tricyclic alkanes and structural isomers with the same molecular formula, C₁₀H₁₆. Their distinct properties arise from their different carbon skeletons.

Adamantane possesses a highly symmetric (Td) cage-like structure, which is essentially a fragment of the diamond crystal lattice, rendering it virtually strain-free.[1] this compound has a D₂ symmetry and is characterized by its twisted boat conformations.[7]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and characterization of these complex molecules. The following sections outline established methods.

Synthesis Protocols

3.1.1. Synthesis of Adamantane

A widely adopted method for the synthesis of adamantane involves the aluminum chloride-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[8]

Procedure:

-

Purification of Dicyclopentadiene: Technical grade dicyclopentadiene is purified by distillation under reduced pressure.

-

Hydrogenation: The purified dicyclopentadiene is hydrogenated to endo-tetrahydrodicyclopentadiene.

-

Isomerization:

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer and an air condenser, 200 g of molten endo-tetrahydrodicyclopentadiene is placed.[8]

-

40 g of anhydrous aluminum chloride is added through the top of the condenser.[8] An initial exothermic reaction occurs as the endo-isomer rearranges to the exo-isomer.

-

The mixture is then heated to a gentle boil with stirring. A vigorous reaction ensues, and the mixture turns black.

-

After the initial vigorous reaction subsides, the mixture is refluxed for a period, with the progress monitored by the melting point of the product.

-

-

Isolation and Purification:

-

The reaction mixture is cooled, and the adamantane is isolated by steam distillation.

-

The crude adamantane is then purified by recrystallization from a suitable solvent, such as petroleum ether, after decolorizing with alumina.[8]

-

3.1.2. Synthesis of this compound

A notable synthesis of this compound was reported by Deslongchamps and Gauthier, starting from a decalin system.[9]

Procedure:

-

Starting Material: The synthesis begins with the catalytic reduction of 2,7-dihydroxynaphthalene to the corresponding diol, which is then oxidized to a diketone.[9]

-

Formation of a Monoketal: The diketone is treated with triethyl orthoformate and p-toluenesulfonic acid in ethanol at low temperatures to selectively form a monoketal.[9]

-

Reduction: The monoketal is then subjected to a reduction using lithium in liquid ammonia and tetrahydrofuran.[9]

-

Mesylation and Hydrolysis: The resulting alcohol is converted to a mesylate, followed by hydrolysis of the ketal to regenerate the ketone.

-

Intramolecular Cyclization: The keto mesylate undergoes an intramolecular cyclization in the presence of a base (e.g., sodium hydride) to form the this compound skeleton.

-

Thioketal Formation and Desulfurization: The ketone is converted to a thioketal, which is then desulfurized using Raney nickel to yield this compound.[9]

-

Purification: The final product is purified by filtration through neutral alumina and distillation.[9]

3.1.3. Synthesis of Isothis compound

The synthesis of the isothis compound skeleton has been explored in the context of the total synthesis of palhinine alkaloids. One approach involves an intramolecular Diels-Alder reaction. While a detailed, standalone protocol for isothis compound is not as commonly cited, its formation as a key intermediate highlights advanced synthetic strategies.

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of these polycyclic alkanes, with some modifications to account for their unique characteristics, such as sublimation.

3.2.1. Melting Point Determination

-

Apparatus: A standard melting point apparatus, such as a Mel-Temp or a digital melting point device, is used.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and compacted.

-

Procedure: For subliming compounds like adamantane, the melting point must be determined in a sealed capillary tube to prevent the sample from subliming before it melts. The tube is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

3.2.2. Boiling Point Determination

-

Due to the high melting points and tendency of some of these compounds to sublime, standard boiling point determination at atmospheric pressure can be challenging. For this compound, a boiling point has been reported.[4] For compounds that sublime readily, the sublimation point is often reported instead of the boiling point.

3.2.3. Density Determination

-

The density of these solids can be determined using gas pycnometry, which measures the volume of the solid by displacing an inert gas. For liquids, a standard pycnometer or a vibrating tube densitometer can be used.

3.2.4. Heat of Formation and Strain Energy Calculation

-

The heat of formation is typically determined by combustion calorimetry. The strain energy can then be calculated by comparing the experimental heat of formation with that of a strain-free reference compound or through computational methods. Computational group equivalents are a modern approach to directly compute hydrocarbon strain energies.[10]

Conclusion

The physical properties of this compound and its isomers are a direct consequence of their unique three-dimensional structures. While adamantane is well-characterized due to its stability and availability, more extensive experimental data is needed for this compound and, in particular, isothis compound, to fully understand their structure-property relationships. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working with these fascinating molecules in the fields of drug discovery, materials science, and synthetic chemistry.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound [druglead.com]

- 4. This compound — Wikipédia [fr.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. comporgchem.com [comporgchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. works.swarthmore.edu [works.swarthmore.edu]

An In-depth Technical Guide to the Relative Stability of C10H16 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relative stability of various isomers with the molecular formula C10H16. The document focuses on quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts to facilitate a deeper understanding of the structure-stability relationships among these compounds.

Introduction

Isomers with the molecular formula C10H16 represent a diverse group of organic compounds, encompassing monoterpenes and polycyclic alkanes. Their relative thermodynamic stabilities are of significant interest in various fields, including natural product chemistry, synthetic organic chemistry, and drug development, as stability can influence reactivity, bioavailability, and shelf-life. This guide explores the factors governing the stability of these isomers, presenting key data and methodologies for their determination.

Classification of C10H16 Isomers

The C10H16 isomers can be broadly categorized into two main classes: monoterpenes, which are characterized by the presence of double bonds and a chiral center, and polycyclic alkanes, which are saturated cage-like structures.

Caption: A diagram illustrating the classification of common C10H16 isomers.

Relative Stability of C10H16 Isomers

The relative stability of isomers is inversely related to their standard enthalpy of formation (ΔHf°); a lower enthalpy of formation indicates greater stability. Adamantane, a highly symmetrical and strain-free cage alkane, is the most stable isomer of C10H16. In contrast, other isomers, particularly those with strained ring systems or less favorable conformations, exhibit higher enthalpies of formation.

Quantitative Stability Data

The following table summarizes the standard enthalpies of formation for several key C10H16 isomers. The data has been compiled from various experimental and computational studies.

| Isomer | Class | Structure | Standard Enthalpy of Formation (gas, 298.15 K) in kJ/mol | Reference |

| Adamantane | Polycyclic Alkane | Tricyclo[3.3.1.13,7]decane | -133.5 ± 1.2 | [NIST WebBook] |

| This compound | Polycyclic Alkane | Tricyclo[4.4.0.03,8]decane | -99.6 ± 4.2 | [Calculated] |

| (+)-Limonene | Monoterpene | (4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexene | -54.4 (liquid) | [1] |

| α-Pinene | Monoterpene | 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | 1.7 ± 2.5 | [NIST WebBook] |

| β-Pinene | Monoterpene | 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane | 20.9 ± 2.1 | [NIST WebBook] |

| Camphene | Monoterpene | 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane | -28.0 ± 2.0 | [NIST WebBook] |

| Sabinene | Monoterpene | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane | 49.0 ± 4.2 | [Calculated] |

| α-Terpinene | Monoterpene | 1-Methyl-4-(1-methylethyl)-1,3-cyclohexadiene | -13.4 ± 4.2 | [Calculated] |

| γ-Terpinene | Monoterpene | 1-Methyl-4-(1-methylethyl)-1,4-cyclohexadiene | -4.2 ± 4.2 | [Calculated] |

| 2-Carene | Monoterpene | 3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene | 25.0 ± 4.2 | [NIST WebBook] |

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of volatile organic compounds like C10H16 isomers is most commonly determined using combustion calorimetry .

Experimental Protocol: Oxygen Bomb Calorimetry

This protocol outlines the general steps for determining the enthalpy of combustion of a C10H16 isomer using a static-jacket bomb calorimeter. The enthalpy of formation can then be derived using Hess's Law.

Caption: A generalized workflow for determining the enthalpy of combustion using bomb calorimetry.

Detailed Methodological Steps:

-

Calibration: The calorimeter is first calibrated by combusting a standard substance with a known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter.

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the C10H16 isomer is encapsulated in a gelatin capsule (for liquids) or pressed into a pellet (for solids).

-

Bomb Setup: The sample is placed in a quartz crucible within the bomb. A fuse wire (e.g., platinum or nichrome) is connected to the electrodes, with a portion of it in contact with the sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded with high precision.

-

Combustion: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings. Further corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual atmospheric nitrogen. The corrected temperature change and the heat capacity of the calorimeter are used to calculate the total heat released at constant volume (ΔU°c). This is then converted to the standard enthalpy of combustion (ΔH°c).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) of the isomer is calculated using the experimental ΔH°c and the known standard enthalpies of formation of the combustion products (CO2 and H2O) via Hess's Law.

Computational Determination of Relative Stability

Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: DFT Calculations

Caption: A generalized workflow for predicting the relative stability of isomers using DFT calculations.

Typical Computational Details:

-

Software: Gaussian, ORCA, GAMESS, etc.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly employed.

-

Basis Set: A Pople-style basis set like 6-31G(d) is often used for initial geometry optimizations, while larger basis sets such as 6-311+G(d,p) may be used for more accurate single-point energy calculations.

-

Procedure:

-

The 3D structure of each C10H16 isomer is built.

-

A geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

-

A frequency calculation is then carried out at the same level of theory to verify that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

The standard enthalpy of formation is then calculated using an appropriate isodesmic or atomization reaction scheme, where the calculated enthalpies of the reactants and products are used in conjunction with known experimental enthalpies of formation for the other species in the reaction.

-

Structure-Stability Relationships

The quantitative data reveals clear relationships between the structure of C10H16 isomers and their thermodynamic stability.

Caption: Key structural factors that influence the thermodynamic stability of C10H16 isomers.

-

Ring Strain: The high stability of adamantane is attributed to its rigid, strain-free, diamondoid structure, where all cyclohexane rings are in the low-energy chair conformation. In contrast, isomers like the pinenes and sabinene, which contain strained four- and three-membered rings, respectively, are less stable. This compound is also destabilized by the enforced twist-boat conformations of its six-membered rings.

-

Symmetry: The high symmetry of the adamantane molecule (Td point group) contributes to its stability by maximizing the delocalization of electron density.

-

Hyperconjugation: For the monoterpene isomers, the position of the double bonds influences stability through hyperconjugation. More substituted double bonds are generally more stable.

Conclusion

This technical guide has provided a detailed analysis of the relative stability of C10H16 isomers. The key findings are:

-

Adamantane is the most stable C10H16 isomer due to its strain-free and highly symmetrical structure.

-

The stability of monoterpenes is influenced by ring strain and the degree of substitution of their double bonds.

-

Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of these compounds.

-

Computational methods, particularly DFT, offer a reliable means of predicting the relative stabilities of isomers.

The data and methodologies presented herein are valuable for researchers and professionals in chemistry and drug development, providing a solid foundation for understanding and predicting the properties of this important class of organic molecules.

References

Methodological & Application

Protocols for the Laboratory Synthesis of Twistane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of twistane (tricyclo[4.4.0.03,8]decane), a unique, chiral hydrocarbon with a rigid twist-boat conformation.[1] The synthesis of this compound has been a subject of interest in organic chemistry due to its intriguing stereochemical properties.[2] This document outlines two seminal total syntheses: the first reported synthesis by Whitlock in 1962 and a subsequent, more efficient synthesis by Deslongchamps in 1967.[1]

These protocols are intended for use by trained organic chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

I. Comparative Overview of Synthetic Routes

The two primary synthetic routes to this compound described herein offer different approaches to constructing the tricyclic framework. The Whitlock synthesis utilizes a bicyclo[2.2.2]octane derivative as a key intermediate, while the Deslongchamps synthesis employs an intramolecular aldol condensation of a cis-decalin diketone.[1] A summary of the quantitative data for each synthesis is presented below.

| Synthesis | Step | Reaction | Yield (%) |

| Whitlock (1962) | 1 | Diels-Alder Reaction | Not specified |

| 2 | Ester Reduction | Not specified | |

| 3 | Mesylation | Not specified | |

| 4 | Cyanation | Not specified | |

| 5 | Hydrolysis | Not specified | |

| 6 | Iodolactonization | Not specified | |

| 7 | Reductive Deiodination | Not specified | |

| 8 | Diol Formation | Not specified | |

| 9 | Selective Mesylation | Not specified | |

| 10 | Oxidation | Not specified | |

| 11 | Intramolecular Alkylation | Not specified | |

| 12 | Wolff-Kishner Reduction | Not specified | |

| Deslongchamps (1967) | 1 | Monoketalization of Diketone | 65 |

| 2 | Reduction of Ketone | 99 | |

| 3 | Mesylation and Hydrolysis | 59 (2 steps) | |

| 4 | Intramolecular Aldol Condensation | 85 | |

| 5 | Thioacetalization | 100 | |

| 6 | Desulfurization | 70 |

II. Experimental Protocols

A. Whitlock Synthesis (1962)

This synthesis begins with a Diels-Alder reaction to form a bicyclo[2.2.2]octane core, followed by a series of functional group manipulations to set the stage for the key intramolecular cyclization.[3]

Experimental Workflow: Whitlock Synthesis

References

Applications of Twistane in Medicinal Chemistry: A Prospective Analysis Based on its Bioisostere, Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Twistane, a tricyclic alkane with the formula C₁₀H₁₆, is a structural isomer of adamantane. While adamantane has a well-established and rich history in medicinal chemistry, leading to the development of several clinically approved drugs, this compound remains a largely unexplored scaffold. The unique, rigid, and chiral D₂-symmetric structure of this compound presents an intriguing, yet untapped, potential for the development of novel therapeutic agents. Its twisted boat conformation offers a distinct three-dimensional arrangement of substituents compared to the chair-based structure of adamantane, which could lead to novel structure-activity relationships and target interactions.

This document provides a prospective overview of the potential applications of this compound in medicinal chemistry, drawing parallels with its successful bioisostere, adamantane. The application notes, protocols, and data presented herein are based on the established pharmacology of adamantane derivatives and are intended to serve as a guide for initiating research into the medicinal chemistry of this compound.

Application Notes: Potential Therapeutic Areas for this compound Derivatives

Given the structural similarity to adamantane, this compound derivatives could be rationally designed and investigated for a variety of therapeutic targets. The primary areas of interest include:

-

Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, were among the first effective antiviral drugs against influenza A.[1][2] They function by blocking the M2 proton channel of the virus, inhibiting viral uncoating. The rigid cage structure is crucial for this activity. This compound, with its similar lipophilic and rigid core, could serve as a novel scaffold for M2 channel inhibitors or for targeting other viral proteins. The different spatial arrangement of functional groups on the this compound core may offer advantages in terms of potency, spectrum of activity, or resistance profiles.

-

Neurological Disorders (NMDA Receptor Antagonists): Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of Alzheimer's disease.[3][4] The adamantyl group plays a key role in the drug's channel-blocking activity and its favorable pharmacokinetic properties.[4] Twistanamines, the amino-derivatives of this compound, are logical candidates for investigation as NMDA receptor modulators. Their unique chirality and shape could lead to altered binding kinetics and selectivity for different NMDA receptor subtypes, potentially offering improved therapeutic indices.

-

Other CNS-related Targets: The adamantane scaffold has been explored for its interaction with various other central nervous system (CNS) targets, including GABAergic systems and AMPA receptors.[5] The lipophilicity of the this compound core could be leveraged to ensure blood-brain barrier penetration, a critical property for CNS-active drugs.

-

Enzyme Inhibition: The rigid adamantane scaffold has been utilized to orient pharmacophoric groups for optimal interaction with enzyme active sites, leading to the development of inhibitors for targets such as dipeptidyl peptidase-IV (DPP-IV) and soluble epoxide hydrolase.[2] The defined stereochemistry of this compound could be advantageous in designing highly selective enzyme inhibitors, where precise spatial orientation of interacting moieties is paramount.

Quantitative Data on Bioactive Adamantane Derivatives

The following table summarizes the biological activity of representative adamantane derivatives, which can serve as a benchmark for future studies on analogous this compound compounds.

| Compound | Target | Biological Activity | IC₅₀ / EC₅₀ / Kᵢ | Reference |

| Amantadine | Influenza A M2 Proton Channel | Antiviral | IC₅₀: ~1 µM (strain-dependent) | [1][6] |

| Rimantadine | Influenza A M2 Proton Channel | Antiviral | IC₅₀: ~0.1-1 µM (strain-dependent) | [1][6] |

| Memantine | NMDA Receptor | Neuroprotective | IC₅₀: 1-5 µM (voltage-dependent) | [3][4] |

| Vildagliptin | DPP-IV | Antidiabetic | IC₅₀: ~60 nM | [2] |

| Saxagliptin | DPP-IV | Antidiabetic | Kᵢ: 0.5 nM | [2] |

Experimental Protocols

Synthesis of Aminothis compound (Twistanamine) - A Prospective Protocol

While the synthesis of various twistanamines has been proposed, detailed protocols for their preparation are not widely published. The following is a prospective protocol adapted from established methods for the synthesis of aminoadamantanes.

Objective: To synthesize 1-aminothis compound, a key starting material for further derivatization.

Reaction Scheme: A plausible route would involve the synthesis of 1-bromothis compound followed by a Ritter reaction or direct amination.

Materials:

-

1-Bromothis compound

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Ritter Reaction:

-

Dissolve 1-bromothis compound (1.0 eq) in acetonitrile.

-

Slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution with sodium hydroxide to pH > 12.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(1-twristyl)acetamide.

-

-

Hydrolysis:

-

Reflux the N-(1-twristyl)acetamide in aqueous sodium hydroxide (e.g., 10% w/v) for 12-24 hours.

-

Cool the reaction mixture and extract with diethyl ether.

-

Dry the organic layer, filter, and concentrate to yield 1-aminothis compound.

-

Further purification can be achieved by crystallization of the hydrochloride salt.

-

Biological Assay: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is for evaluating the antiviral activity of this compound derivatives against influenza A virus, based on established methods for adamantane derivatives.[7]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against influenza A virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., H3N2 strain)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Test compounds (this compound derivatives)

-

Agarose or Avicel overlay medium

-

Crystal violet solution

Procedure:

-

Cell Culture: Grow MDCK cells in DMEM supplemented with 10% FBS to form a confluent monolayer in 6-well plates.

-

Virus Infection:

-

Wash the cell monolayer with serum-free DMEM.

-

Prepare serial dilutions of the virus in serum-free DMEM.

-

Infect the cells with 100 plaque-forming units (PFU) of the virus per well.

-

Incubate for 1 hour at 37 °C to allow for virus adsorption.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the overlay medium.

-

After the incubation period, remove the virus inoculum and add 2 mL of the overlay medium containing the test compound to each well.

-

-

Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.

-

Plaque Visualization:

-

Fix the cells with 10% formaldehyde solution.

-

Stain the cells with 0.5% crystal violet solution.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Diagrams

Signaling Pathway: NMDA Receptor Antagonism

Caption: Proposed mechanism of NMDA receptor antagonism by twistanamine derivatives.

Experimental Workflow: Synthesis and Antiviral Screening

Caption: Workflow for the discovery of antiviral this compound derivatives.

Conclusion

While the direct application of this compound in medicinal chemistry is still in its infancy, its structural relationship to the highly successful adamantane scaffold provides a strong rationale for its investigation. The unique stereochemical and conformational properties of this compound may offer new opportunities for designing drugs with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in this document, based on well-established adamantane chemistry and biology, are intended to provide a foundational framework to stimulate and guide future research into this promising, yet underexplored, area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Twistane as a Chiral Scaffold in Asymmetric Synthesis

A Theoretical Exploration and General Methodologies for Rigid Chiral Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Twistane, a tricyclic alkane with a unique C2 point group of chirality, presents a structurally rigid and sterically defined framework. In principle, these characteristics make it an intriguing, yet underexplored, candidate for a chiral scaffold in asymmetric synthesis. The fixed spatial arrangement of substituents on the this compound core could allow for effective chiral recognition and transfer during a catalytic cycle or as a chiral auxiliary. However, a comprehensive review of the scientific literature reveals a notable absence of published applications of this compound or its derivatives as chiral scaffolds in asymmetric catalysis.

This document, therefore, serves a dual purpose. Firstly, it acknowledges the current void in the application of this compound in this field. Secondly, it provides a conceptual framework and generalized protocols for how a rigid, polycyclic scaffold like this compound could be employed. By drawing parallels with established rigid scaffolds, such as those derived from adamantane or bicyclo[2.2.1]heptane (norbornane), we offer a theoretical guide for researchers interested in exploring the potential of this compound-based chiral ligands and auxiliaries.

Theoretical Application of a this compound-Based Chiral Ligand

To illustrate the potential utility of a this compound scaffold, we can conceptualize its use in a common asymmetric transformation: the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. A hypothetical diphosphine ligand incorporating the this compound backbone could enforce a specific chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

Hypothetical Reaction Scheme: Asymmetric Hydrogenation

The diagram below illustrates a theoretical catalytic cycle for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a Rh(I) complex of a hypothetical C2-symmetric diphosphine ligand derived from this compound, "(+)-TwistPhos".

Caption: Hypothetical catalytic cycle for Rh-catalyzed asymmetric hydrogenation using a this compound-based ligand.

General Experimental Protocols for Rigid Scaffolds

While no protocols for this compound-based catalysts are available, the following represents a general procedure for the synthesis and application of a chiral phosphine ligand based on a rigid scaffold, exemplified by a known procedure for a related class of compounds. This protocol is provided for illustrative purposes to guide potential future research into this compound-based systems.

Section 1: Synthesis of a Chiral Diamine from a Rigid Scaffold (Illustrative Example)

This protocol outlines a representative synthesis of a chiral diamine, a common precursor to phosphine ligands, from a rigid bicyclic ketone.

Materials:

-

(+)-(1R)-Nopinone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Oxime Formation: To a solution of (+)-(1R)-nopinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture for 4 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

-

Reduction to Diamine: Carefully add LAH (3.0 eq) to a flask containing anhydrous diethyl ether under an inert atmosphere (N₂ or Ar). To this suspension, add a solution of the crude oxime (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8 hours.

-